![molecular formula C7H8N4 B129321 2-Methylimidazo[1,2-b]pyridazin-6-amine CAS No. 154704-35-5](/img/structure/B129321.png)
2-Methylimidazo[1,2-b]pyridazin-6-amine
Übersicht
Beschreibung
2-Methylimidazo[1,2-b]pyridazin-6-amine is an organic compound with the molecular formula C7H8N4. It is a heterocyclic amine that contains both imidazole and pyridazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazin-6-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
2-Methylimidazo[1,2-b]pyridazin-6-amine has been identified as a promising lead compound in the development of targeted therapies for various diseases, particularly cancers. Its ability to inhibit specific kinases involved in tumor progression makes it a valuable candidate for further research.
- Kinase Inhibition : The compound effectively inhibits TAK1 kinase activity, crucial for regulating cellular processes such as inflammation and survival. Studies have shown that modifications at the C6 position can enhance its inhibitory potency against TAK1, suggesting a structure–activity relationship (SAR) that can be exploited for drug design .
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : In vitro studies demonstrate that derivatives of this compound possess strong antiproliferative effects against various cancer cell lines, with IC50 values in the sub-micromolar range. For example, compounds derived from this structure have shown selective activity against colon carcinoma cells .
- Binding to Amyloid Plaques : Another study evaluated derivatives of imidazo[1,2-b]pyridazine for their ability to bind to amyloid plaques associated with neurodegenerative diseases. Some derivatives exhibited high binding affinities (e.g., ), indicating potential as imaging agents for positron emission tomography (PET) .
Case Study 1: Anticancer Activity
In a study focused on colon cancer cells, derivatives of this compound were synthesized and evaluated for cytotoxicity. The results indicated that certain modifications enhanced their antiproliferative effects significantly, providing insights into optimizing drug candidates for cancer therapy .
Case Study 2: Kinase Inhibition
Molecular docking studies revealed that this compound can effectively bind to key residues within kinase structures such as TAK1. This binding leads to inhibition of kinase activity, which is critical for developing targeted therapies against various cancers .
Wirkmechanismus
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-b]pyridine
- 2-Methylimidazo[1,2-a]pyrimidine
Uniqueness
2-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific ring structure, which combines both imidazole and pyridazine rings. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
2-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realms of cancer research and kinase inhibition. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N4. It features a unique structure comprising fused imidazole and pyridazine rings, with a methyl group at the second position of the imidazole ring and an amine group at the sixth position of the pyridazine ring. This structural configuration influences its biological activity and chemical reactivity, particularly its ability to act as a kinase inhibitor.
Research indicates that this compound primarily inhibits specific kinases involved in cancer progression. Key findings include:
- Kinase Inhibition : The compound effectively inhibits TAK1 kinase activity, which plays a crucial role in various cellular processes including inflammation and cell survival. The binding affinity to ATP-binding sites within kinase structures has been documented, with critical interactions noted at residues such as Lys-63 in TAK1 .
- Cytotoxic Effects : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated selective antiproliferative activity against colon carcinoma cells with IC50 values in the sub-micromolar range .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound derivatives possess significant anticancer properties. For example, compounds derived from this structure displayed strong antiproliferative effects against colon carcinoma cells (IC50 values around 0.4–0.7 μM). These findings suggest that modifications to the core structure can enhance biological activity .
Case Study 2: Kinase Inhibition
Molecular docking studies illustrate that this compound can effectively bind to key residues in kinase structures. This binding leads to inhibition of kinase activity, which is crucial for developing targeted cancer therapies .
Research Applications
Due to its promising biological activities, this compound has potential applications in:
- Drug Discovery : Serving as a lead compound for developing new inhibitors targeting specific kinases involved in cancer progression.
- Therapeutic Development : Exploring its use as a therapeutic agent with enhanced efficacy and selectivity for treating various diseases.
Eigenschaften
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLUBAECATVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434801 | |
Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154704-35-5 | |
Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.